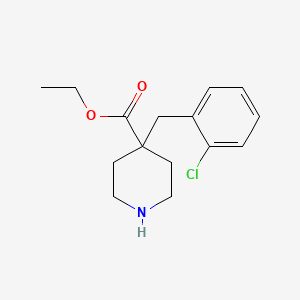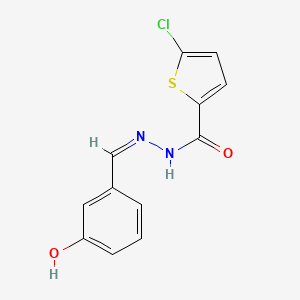![molecular formula C11H16N2O4S B5317885 N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide](/img/structure/B5317885.png)
N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide, also known as ESI-09, is a small molecule inhibitor that has been developed to target the RhoGTPase family of proteins. RhoGTPases are known to play a critical role in cell signaling pathways, and their dysregulation has been implicated in a variety of diseases, including cancer, cardiovascular disease, and neurological disorders. ESI-09 has been shown to selectively inhibit the activity of RhoGTPases, making it a promising candidate for the development of new therapeutic agents.
Wirkmechanismus
N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide works by binding to the switch regions of RhoGTPases, which are critical for their activation and function. By inhibiting the activity of RhoGTPases, this compound can disrupt signaling pathways that are involved in cell migration, invasion, and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell migration and invasion, the induction of apoptosis, and the inhibition of angiogenesis. These effects are thought to be mediated by the inhibition of RhoGTPase activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide is its selectivity for RhoGTPases, which allows for the specific targeting of these proteins without affecting other signaling pathways. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide, including:
1. Investigation of the effects of this compound on other signaling pathways and cellular processes.
2. Development of more potent analogs of this compound that can be used in a wider range of applications.
3. Investigation of the use of this compound in combination with other therapeutic agents to enhance its effectiveness.
4. Examination of the potential use of this compound in the treatment of other diseases beyond cancer, such as cardiovascular disease and neurological disorders.
5. Investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models to better understand its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide involves a multi-step process that begins with the preparation of the starting material, ethyl 4-bromobenzoate. This compound is then reacted with glycine to form the intermediate, N-(4-bromobenzoyl)glycine ethyl ester. The intermediate is then reacted with sodium sulfite to form the sulfonamide, which is then treated with sodium hydride and alanine to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N~2~-[(4-ethoxyphenyl)sulfonyl]alaninamide has been extensively studied in vitro and in vivo to investigate its potential as a therapeutic agent. In vitro studies have demonstrated that this compound can selectively inhibit the activity of RhoGTPases, leading to a reduction in cell migration and invasion. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in mouse models of breast cancer and melanoma.
Eigenschaften
IUPAC Name |
2-[(4-ethoxyphenyl)sulfonylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-3-17-9-4-6-10(7-5-9)18(15,16)13-8(2)11(12)14/h4-8,13H,3H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZAWLWNRDNPSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-methyl-5-isoxazolyl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5317810.png)
![1-(3-ethylisoxazol-5-yl)-N-methyl-N-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5317821.png)
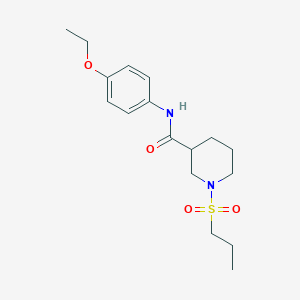
![N-(2-methoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5317832.png)
![rel-(1S,3R)-3-amino-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]cyclopentanecarboxamide dihydrochloride](/img/structure/B5317842.png)
![1-[(4-isopropylphenyl)sulfonyl]pyrrolidine](/img/structure/B5317849.png)
![N~3~-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5317854.png)
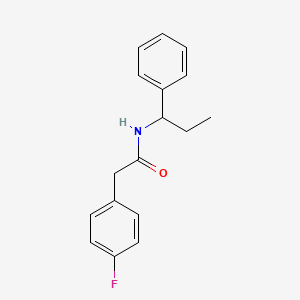
![6-[2-(4-chlorophenyl)morpholin-4-yl]-N-ethyl-N-methylpyrimidin-4-amine](/img/structure/B5317870.png)
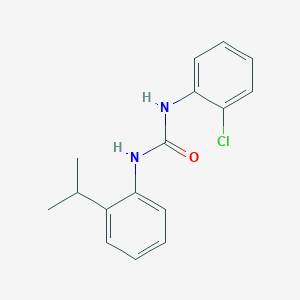
![1-acetyl-N-[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-piperidinecarboxamide](/img/structure/B5317893.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B5317899.png)
